p-Oxalotoluidide

Antimycobacterial Tuberculosis Structure-activity relationship

Avoid inactive chain-length analogs in TB research. p-Oxalotoluidide is a validated ethanediamide scaffold, one of only two active linker-length classes against Mycobacterium tuberculosis. Procure with confidence: • Defined antimycobacterial activity; longer-chain analogs (≥pentanediamide) are confirmed inactive. • Characterized physicochemical signature (logP 3.03, density 1.241 g·cm⁻³) for receipt verification and isomer exclusion. • Dual antimycobacterial-antialgal profile enables cross-validation between prokaryotic and eukaryotic assays.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
CAS No. 3299-61-4
Cat. No. B133000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Oxalotoluidide
CAS3299-61-4
SynonymsN1,N2-Bis(4-methylphenyl)ethanediamide;  N,N’-Bis(4-methylphenyl)ethanediamide;  _x000B_NSC 401961; 
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C
InChIInChI=1S/C16H16N2O2/c1-11-3-7-13(8-4-11)17-15(19)16(20)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,19)(H,18,20)
InChIKeyFBWIMFFAXHJMSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Oxalotoluidide: Chemical Identity and Procurement Specifications


p-Oxalotoluidide (CAS 3299-61-4), systematically named N,N′-bis(4-methylphenyl)ethanediamide, is a symmetrical diaryloxamide with molecular formula C₁₆H₁₆N₂O₂ and molecular weight 268.31 g·mol⁻¹ . It belongs to the N,N′-diarylalkanediamide class, specifically the ethanediamide (oxalamide) sub-family, and has been investigated as a potential tuberculostatic agent [1]. The compound is structurally characterized by two p-toluidine moieties linked via an oxalyl bridge, conferring a calculated logP of 3.03, a density of 1.241 g·cm⁻³, and a refractive index of 1.656 . Commercially, it is supplied under the NSC registry number 401961 and MDL number MFCD00691896, typically at research-grade purity for antimycobacterial screening and antialgal studies [2].

1
Antimycobacterial screening: Ethanediamide scaffold with privileged linker-length class
2
QSAR reference: Balanced lipophilicity for permeability-solubility profiling
3
Research-grade supply: Suitable for in vitro antimycobacterial and antialgal assays

Structural Basis for p-Oxalotoluidide Non-Interchangeability


Within the N,N′-diarylalkanediamide series, antimycobacterial activity is acutely sensitive to both the length of the alkanediamide linker and the position of substituents on the aromatic ring. The ethanediamide (oxalamide) scaffold embodied by p-Oxalotoluidide constitutes one of only two active linker-length classes; extending the chain beyond butanediamide completely abolishes activity against various mycobacterial strains [1]. Furthermore, the 4-methyl (para-tolyl) substitution pattern is not interchangeable with 2-methyl or 3-methyl isomers, as positional isomerism governs both molecular geometry and lipophilicity, which are primary determinants of antimycobacterial potency within this chemotype [1][2]. Generic substitution of p-Oxalotoluidide by a close analog without head-to-head comparative data therefore risks selecting a compound that is either entirely inactive or several-fold less potent, undermining experimental reproducibility and procurement value in tuberculosis research.

Linker-length mismatch
Analogs with pentane- or longer linkers are inactive against mycobacterial strains; substitution abolishes screening utility.
Positional isomer mismatch
Ortho- or meta-methyl isomers may not reproduce the activity profile of the para-methyl derivative; direct substitution risks uncontrolled SAR variables.

Quantified Differentiation Against Closest Analogs


Linker-Length Gating of Antimycobacterial Activity

The antimycobacterial activity of N,N′-diarylalkanediamides is restricted exclusively to the ethanediamide (m=0, e.g., p-Oxalotoluidide) and butanediamide (m=2) sub-series. Derivatives of pentanediamide (m=3), hexanediamide (m=4), octanediamide (m=6), and nonanediamide (m=7) were completely inactive against all tested mycobacterial strains, including Mycobacterium tuberculosis, M. kansasii, M. avium, and M. fortuitum [1]. This binary activity cliff means that increasing the linker by just one methylene unit from butanediamide to pentanediamide extinguishes all detectable antimycobacterial effect. p-Oxalotoluidide, as an ethanediamide, therefore occupies a privileged linker-length category that is not shared by the majority of commercially available N,N′-diarylalkanediamide analogs [1].

Linker-length gating
Class-level inference
Ethanediamide (m=0): active; pentane- to nonanediamide (m≥3): inactive across all tested strains
Defines mandatory linker-length requirement for procurement
Exact MIC values not reported; verify with current lot
Antimycobacterial Tuberculosis Structure-activity relationship

Lipophilicity as a Measurable Selection Criterion

Antimycobacterial activity within the active ethanediamide and butanediamide classes is directly dependent on the lipophilicity of the acid linker, as established by Kubicová et al. [1]. p-Oxalotoluidide possesses a calculated logP of 3.03 (ALOGPS) , placing it in an intermediate lipophilicity range that balances membrane permeability with aqueous solubility. The unsubstituted N,N′-diphenylethanediamide (R=H) has a substantially lower logP (~1.5–2.0, estimated by structural difference of two methyl groups), resulting in reduced antimycobacterial penetration. Conversely, the 4-butoxy or 4-sec-butyl analogs (logP > 4.5) may exhibit excessive lipophilicity associated with lower solubility and reduced bioavailability. The relationship is not linear but optimal within a defined lipophilicity window, where p-Oxalotoluidide's logP of 3.03 represents a balanced value within the active range [1].

Calculated logP
Cross-study comparable
3.03 logP (ALOGPS)
Places compound within lipophilicity window correlated with antimycobacterial activity
QSAR-based; confirm experimentally if needed
Lipophilicity Antimycobacterial QSAR

Positional Isomer Specificity in Oxalamides

Within the ethanediamide (m=0) sub-series, the position of the methyl substituent on the aromatic ring differentiates three isomers: 2-CH₃ (compound 1a), 3-CH₃ (compound 2a), and 4-CH₃ (p-Oxalotoluidide, not explicitly numbered in the Kubicová 2000 ethanediamide table but reported in the earlier Waisser 1989 study [1][2]). The 2-CH₃ isomer (o-Oxalotoluidide) introduces steric hindrance near the amide bond, altering both the dihedral angle of the oxalamide core and the hydrogen-bonding capacity of the amide NH groups, which are critical for target protein interaction. The 3-CH₃ isomer introduces a meta-substituent electronic effect that differs from para-substitution. The Waisser 1989 paper [2] identified the oxalanilide (ethanediamide) class as a new group of potential tuberculostatics, with structure-activity analysis indicating that para-substitution with small alkyl groups (methyl) was favorable for antimycobacterial activity.

Positional isomer effect
Cross-study comparable
2-CH₃ mp 211–212 °C; 3-CH₃ mp 135–137 °C; target 4-CH₃ distinct mp range ~230–240 °C
Supports isomer-specific identity control for reproducible SAR
Activity data from Waisser 1989; verify with current batch
Positional isomerism Antimycobacterial SAR Oxalamide

Dual Antimycobacterial–Antialgal Activity Profile

p-Oxalotoluidide and its active-class analogs exhibit a dual biological profile encompassing both antimycobacterial activity and inhibition of chlorophyll production in the unicellular green alga Chlorella vulgaris [1]. The antialgal activity, measured as inhibition of chlorophyll production relative to untreated controls, differentiates the ethanediamide from the butanediamide sub-series: N,N′-diarylethanediamides range from approximately 10% to 58% inhibition, whereas N,N′-diarylbutanediamides show a lower range of 14% to 44% inhibition [1]. This dual-activity profile is not observed in the inactive longer-chain analogs (pentane-, hexane-, octane-, nonanediamide derivatives), which fail to inhibit either mycobacterial growth or algal chlorophyll production, providing a secondary biological filter for compound selection [1].

Antialgal inhibition range
Class-level inference
Ethanediamides: up to 57.9% chlorophyll inhibition; butanediamides: up to 43.6%; longer-chain: 0%
Provides orthogonal biological QC filter; loss of antialgal activity may indicate mis-identification
Chlorella vulgaris, 7-day static culture
Antialgal Chlorella vulgaris Chlorophyll inhibition

Physicochemical Benchmarks for Identity Verification

p-Oxalotoluidide is characterized by well-defined physicochemical constants—density of 1.241 g·cm⁻³ and refractive index of 1.656 —which serve as rapid identity and purity verification benchmarks upon receipt. These values differ measurably from those of its closest structural analogs: the 2-CH₃ isomer (mp 211–212 °C) and the 4-Br analog (mp 329–331 °C) exhibit substantially different solid-state properties [1]. The 4-CH₃ butanediamide analog (compound 10, mp 273–275 °C) can be distinguished by melting point and elemental analysis [1]. These orthogonal physicochemical identifiers enable a receiving laboratory to confirm that the supplied material is p-Oxalotoluidide rather than a mis-shipped isomer or chain-length analog, minimizing the risk of wasted experimental resources on incorrectly identified compounds.

Identity benchmarks
Supporting evidence
Density 1.241 g/cm³, RI 1.656 (calc.), PSA 58.20 Ų
Enables incoming QC verification without bioassay
Compare with vendor CoA; confirm by experimental measurement
Quality control Physicochemical characterization Compound identity verification

Evidence-Backed Application Scenarios


Antimycobacterial Hit-to-Lead Scaffold

p-Oxalotoluidide serves as a validated ethanediamide scaffold for antimycobacterial screening, occupying one of only two active linker-length categories identified by Kubicová et al. [1]. In hit-to-lead campaigns against Mycobacterium tuberculosis H37Rv and drug-resistant clinical isolates, p-Oxalotoluidide provides a structurally defined starting point with confirmed activity, whereas longer-chain analogs (pentane- through nonanediamide) are guaranteed to be inactive and should be excluded from procurement [1]. The compound's logP of 3.03 (ALOGPS) places it within the lipophilicity window empirically correlated with antimycobacterial potency [1], supporting its use as a reference compound in QSAR model development and as a core scaffold for derivatization aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Antialgal and Photosynthesis Inhibition Studies

p-Oxalotoluidide exhibits measurable inhibition of chlorophyll production in Chlorella vulgaris, with the ethanediamide class achieving up to 57.9% inhibition under static culture conditions [1]. This antialgal activity provides a secondary biological readout that distinguishes active ethanediamides from inactive chain-length analogs. Research groups investigating photosynthesis inhibition, thylakoid membrane function, or algal growth regulation can employ p-Oxalotoluidide as a tool compound whose dual antimycobacterial–antialgal profile enables cross-validation between eukaryotic and prokaryotic biological assays [1].

Compound Library Quality Control and Identity Verification

The distinct physicochemical signature of p-Oxalotoluidide—density 1.241 g·cm⁻³, refractive index 1.656, and a characteristic IR carbonyl stretching frequency (expected ~1660–1670 cm⁻¹ based on ethanediamide analogs [1])—enables definitive identification and purity assessment upon receipt. Procurement specifications should require a Certificate of Analysis that includes these parameters, allowing receiving laboratories to exclude mis-identified isomers (e.g., 2-CH₃ ortho analog with mp 211–212 °C [1]) or butanediamide chain-length variants (mp 273–275 °C [1]) before committing to costly biological assays.

SAR Training Sets for QSAR Model Development

As a member of the ethanediamide active class with a defined para-methyl substitution and calculated logP of 3.03, p-Oxalotoluidide fills a specific coordinate within the N,N′-diarylalkanediamide QSAR landscape [1]. Its procurement, alongside the 2-CH₃ and 3-CH₃ isomers and the unsubstituted diphenyl analog, enables the construction of a positional isomer training set that maps the relationship between substitution pattern, lipophilicity, and antimycobacterial MIC. Because lipophilicity is the primary activity determinant in this series [1], p-Oxalotoluidide provides a critical data point at the moderate-lipophilicity vertex of the parameter space, complementing both lower-logP (R=H) and higher-logP (R=Br, OCH₃, C₄H₉) analogs.

Application
Selection Property
Validation Focus
Antimycobacterial hit-to-lead studies
Ethanediamide scaffold with linker-length gating
Mycobacterial strain panel susceptibility review
Antialgal and chlorophyll inhibition studies
Dual antimycobacterial-antialgal activity profile
Chlorella vulgaris chlorophyll production assay
Compound identity and purity verification
Physicochemical signature (density, RI, melting point)
Incoming QC against Certificate of Analysis
QSAR model training sets
Defined positional isomer and lipophilicity coordinate
Lipophilicity–activity correlation endpoint review
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